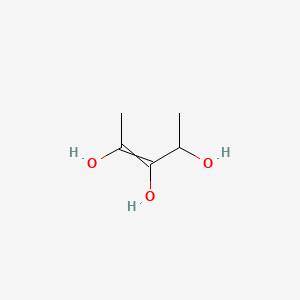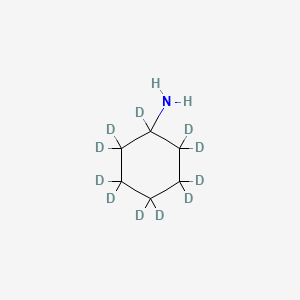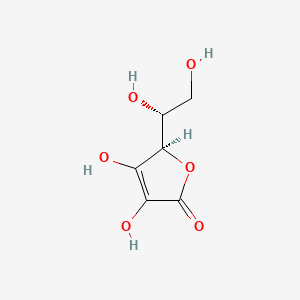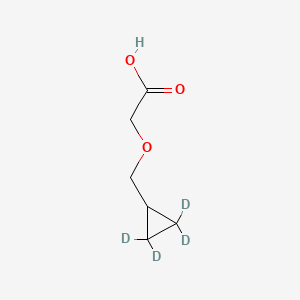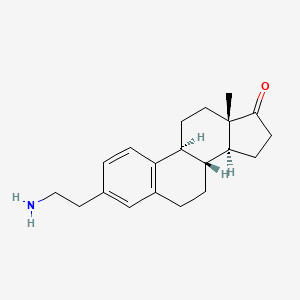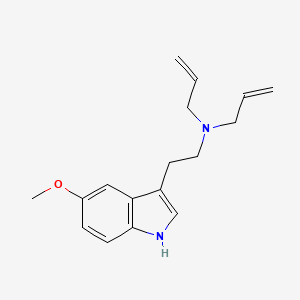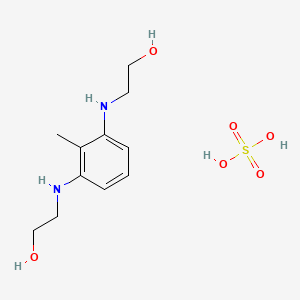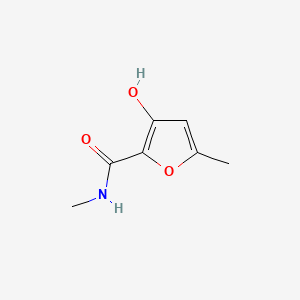
Mono(4-hydroxypentyl)phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mono(4-hydroxypentyl)phthalate is a phthalate ester derived from phthalic acid. Phthalates are commonly used as plasticizers to increase the flexibility and durability of plastics. This compound is a metabolite of di(2-ethylhexyl)phthalate, which is widely used in the production of polyvinyl chloride products .
準備方法
Synthetic Routes and Reaction Conditions: Mono(4-hydroxypentyl)phthalate can be synthesized through the esterification of phthalic anhydride with 4-hydroxypentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions to promote the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions is crucial for achieving high efficiency and minimizing by-products .
化学反応の分析
Types of Reactions: Mono(4-hydroxypentyl)phthalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phthalate esters.
科学的研究の応用
Mono(4-hydroxypentyl)phthalate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of phthalate metabolites in environmental and biological samples.
Biology: Studied for its potential endocrine-disrupting effects and its impact on reproductive health.
Medicine: Investigated for its role in the development of certain medical conditions, such as hormonal imbalances and metabolic disorders.
作用機序
Mono(4-hydroxypentyl)phthalate exerts its effects primarily through its interaction with nuclear receptors and enzymes involved in hormone synthesis and metabolism. It can disrupt the endocrine system by mimicking or inhibiting the action of natural hormones, leading to altered hormone levels and physiological effects. The compound can also induce oxidative stress and inflammation, contributing to its toxicological effects .
類似化合物との比較
- Mono(2-ethylhexyl)phthalate
- Mono(2-hydroxyethyl)phthalate
- Mono(2-ethyl-5-hydroxyhexyl)phthalate
Comparison: Mono(4-hydroxypentyl)phthalate is unique due to its specific hydroxyl group position, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct metabolic pathways and toxicological profiles, making it a valuable compound for studying the effects of phthalate exposure .
特性
IUPAC Name |
2-(4-hydroxypentoxycarbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIKFAUTXCJYHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401009356 |
Source


|
| Record name | 2-(4-hydroxypentoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334312-05-8 |
Source


|
| Record name | 2-(4-hydroxypentoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

